Quaternary Carbon Architecture: Simultaneous Ethynyl and Methoxy Substitution at the 4-Position of the Oxane Ring
4-Ethynyl-4-methoxyoxane is distinguished by a quaternary sp³ carbon at the 4-position bearing both the terminal alkyne and the methoxy ether. This architecture is absent in all common comparator building blocks. By contrast, 4-ethynyltetrahydropyran (CAS 1202245-65-5) lacks the methoxy substituent (C₇H₁₀O, MW 110.15 vs. C₈H₁₂O₂, MW 140.18 for the target), while 4-ethynyltetrahydropyran-4-ol (CAS 57385-16-7) possesses a hydrogen-bond-donating hydroxyl in place of the methoxy group . The methoxy group at this position is critical: in the clinical 5-lipoxygenase inhibitor ICI D2138, the 4-methoxytetrahydropyran moiety contributes to an IC₅₀ of 3 nM in murine peritoneal macrophages and 20 nM in human blood . The terminal alkyne enables CuAAC conjugation with azide-bearing payloads, a capability not available in the non-ethynylated 4-methoxytetrahydropyran core alone .
| Evidence Dimension | Structural feature: presence of quaternary carbon bearing both methoxy and terminal ethynyl groups |
|---|---|
| Target Compound Data | Quaternary carbon at position 4; substituents = –OCH₃ and –C≡CH; MW 140.18; SMILES COC1(C#C)CCOCC1 |
| Comparator Or Baseline | 4-Ethynyltetrahydropyran: no methoxy substituent, MW 110.15, C₇H₁₀O; 4-Ethynyltetrahydropyran-4-ol: –OH instead of –OCH₃, MW 126.16, mp 62–63 °C; 4-Ethynylanisole: aromatic ring, MW 132.16, mp 28–29 °C |
| Quantified Difference | ΔMW = +30.03 vs. 4-ethynyltetrahydropyran; ΔMW = +14.02 vs. 4-ethynyltetrahydropyran-4-ol; hydrogen-bond donor count = 0 (target) vs. 1 (4-ol analog); ring system = saturated oxane (target) vs. aromatic phenyl (4-ethynylanisole) |
| Conditions | Structural comparison based on SMILES, molecular formula, and vendor Certificate of Analysis data |
Why This Matters
For researchers building focused libraries around the 5-lipoxygenase pharmacophore, only the 4-methoxy substitution pattern preserves the critical ether moiety while the alkyne provides a modular attachment point; substituting a simpler analog forfeits either the pharmacophore or the conjugation handle.
- [1] Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase. IC₅₀ = 3 nM (murine macrophages), 20 nM (human blood). Mendeley reference. https://www.mendeley.com/catalogue/ (accessed 2026-05-05). View Source
- [2] Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. PMC 2011. https://pmc.ncbi.nlm.nih.gov (accessed 2026-05-05). View Source
